REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[CH2:6]1[CH2:7][O:8][C:9]2([CH2:10][CH2:11][C:12](=[O:15])[CH2:13][CH2:14]2)[O:16]1.[CH3:22][OH:23].[ClH:20].[K:17][C:18]#[N:19].[OH2:21]>>[CH2:1]1[CH2:2][CH2:3][N:4]([C:12]2([C:18]#[N:19])[CH2:11][CH2:10][C:9]3([O:8][CH2:7][CH2:6][O:16]3)[CH2:14][CH2:13]2)[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(N2CCCC2)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |